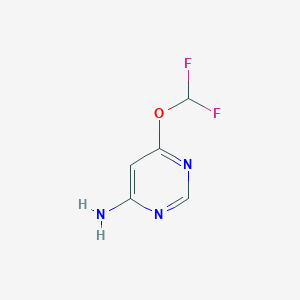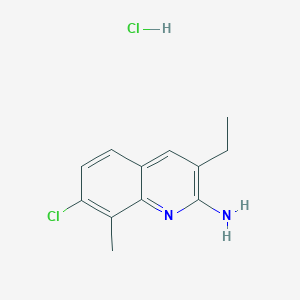
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethyl and trifluoromethoxy groups. One common method involves the bromination of 2-(difluoromethyl)-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, oxidized or reduced forms of the original compound, and biaryl compounds resulting from coupling reactions .
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and fluorinated groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,6-difluoroaniline: Another halogenated aromatic compound with similar reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar research applications.
Uniqueness
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, difluoromethyl, and trifluoromethoxy groups, which impart distinct chemical properties. These properties include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H4BrF5O |
|---|---|
Poids moléculaire |
291.01 g/mol |
Nom IUPAC |
4-bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H |
Clé InChI |
PDPOZAQLQUMQNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


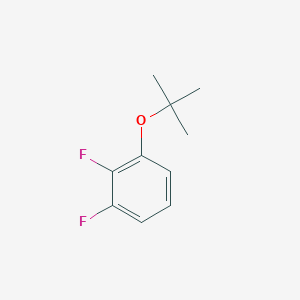

![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonate](/img/structure/B15337872.png)
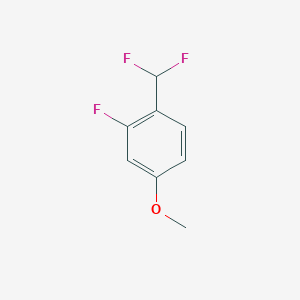
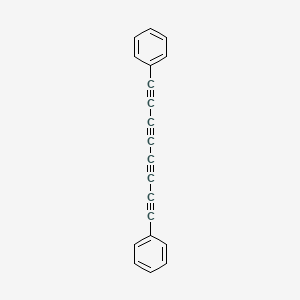
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
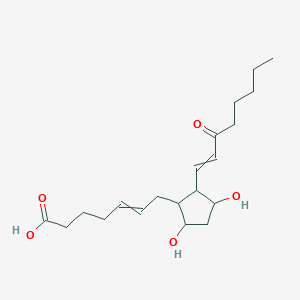
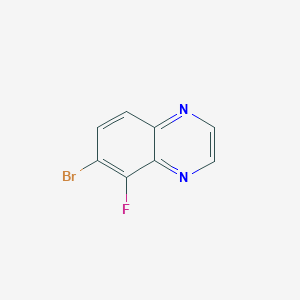
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)
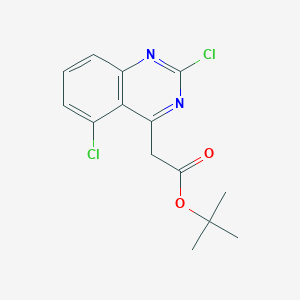
![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)

